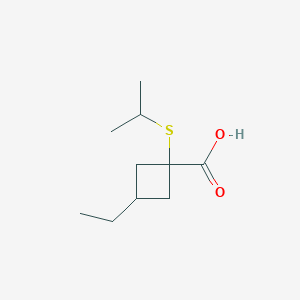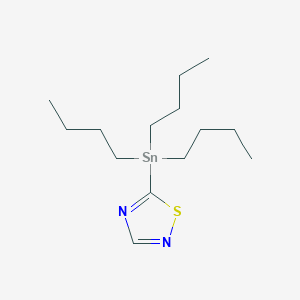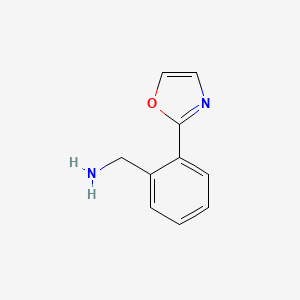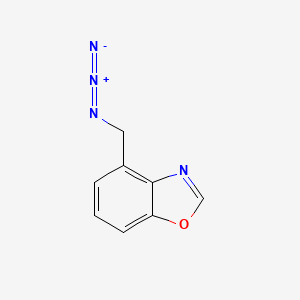
4-(Azidomethyl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azidomethyl)-1,3-benzoxazole is an organic compound characterized by the presence of an azide group attached to a benzoxazole ring. Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms within its ring structure. The azide group, known for its high reactivity, makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethyl)-1,3-benzoxazole typically involves the introduction of an azide group to a benzoxazole precursor. One common method is the nucleophilic substitution reaction where a halomethylbenzoxazole reacts with sodium azide under mild conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve safety, given the potentially explosive nature of azide compounds.
Chemical Reactions Analysis
Types of Reactions: 4-(Azidomethyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Various substituted benzoxazoles.
Cycloaddition: 1,2,3-triazoles.
Reduction: Aminomethylbenzoxazole.
Scientific Research Applications
4-(Azidomethyl)-1,3-benzoxazole has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-1,3-benzoxazole largely depends on the specific application and the nature of the reactions it undergoes. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. In biological systems, the azide group can interact with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
4-(Azidomethyl)-1,1’-biphenyl-2-yl-tetrazole: Another azide-containing compound used in the synthesis of pharmaceuticals.
4-(Azidomethyl)-1,1’-biphenyl-2-carbonitrile: Known for its use in the production of sartan drugs.
Uniqueness: 4-(Azidomethyl)-1,3-benzoxazole is unique due to its benzoxazole ring structure, which imparts distinct chemical properties and reactivity compared to other azide-containing compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C8H6N4O |
|---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
4-(azidomethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H6N4O/c9-12-11-4-6-2-1-3-7-8(6)10-5-13-7/h1-3,5H,4H2 |
InChI Key |
AXLICDJORJUFRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


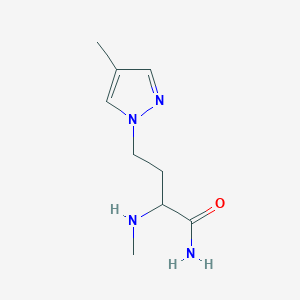
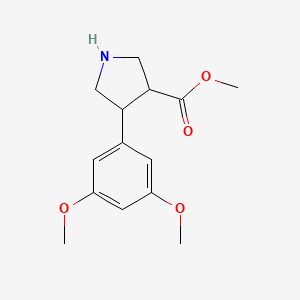

![4-[4-(1h-Imidazol-4-yl)phenyl]morpholine](/img/structure/B13537819.png)
![6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid](/img/structure/B13537820.png)




